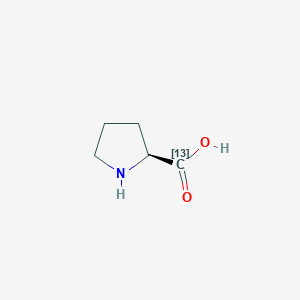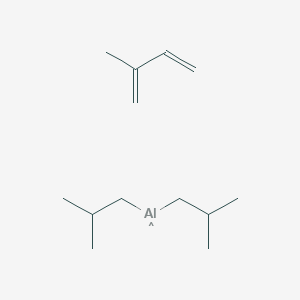
CID 16684314
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
CID 16684314 is a specialized organoaluminum compound. This compound is known for its unique reactivity and is used in various industrial and research applications. It is formed through the reaction of hydrobis(2-methylpropyl)aluminum with isoprene, resulting in a complex mixture of products.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of aluminum, hydrobis(2-methylpropyl)-, reaction products with isoprene typically involves the reaction of hydrobis(2-methylpropyl)aluminum with isoprene under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The reaction conditions, such as temperature and pressure, are optimized to achieve the desired product yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactors where the reactants are mixed and allowed to react under controlled conditions. The reaction mixture is then subjected to purification processes to isolate the desired product. The purified compound is then packaged and stored under appropriate conditions to maintain its stability .
化学反応の分析
Types of Reactions
CID 16684314 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form aluminum oxides and other by-products.
Reduction: It can be reduced under specific conditions to yield different aluminum-containing species.
Substitution: The compound can undergo substitution reactions where the isoprene moiety is replaced by other ligands
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like oxygen or peroxides, reducing agents such as hydrogen or metal hydrides, and various ligands for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield aluminum oxides, while substitution reactions can produce a variety of organoaluminum compounds .
科学的研究の応用
CID 16684314 has several scientific research applications, including:
Chemistry: It is used as a catalyst in various organic synthesis reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of polymers and other materials.
作用機序
The mechanism of action of aluminum, hydrobis(2-methylpropyl)-, reaction products with isoprene involves its interaction with molecular targets through coordination chemistry. The aluminum center can coordinate with various ligands, leading to the formation of different complexes. These complexes can then participate in various chemical reactions, influencing the overall reactivity and properties of the compound.
類似化合物との比較
Similar Compounds
Some similar compounds include:
Hydrobis(2-methylpropyl)aluminum: The precursor to the reaction product with isoprene.
Aluminum isoprenyl complexes: Other organoaluminum compounds with isoprene ligands
Uniqueness
What sets aluminum, hydrobis(2-methylpropyl)-, reaction products with isoprene apart is its unique reactivity and the specific properties imparted by the isoprene moiety. This makes it particularly useful in specialized applications where other similar compounds may not be as effective .
特性
CAS番号 |
70024-64-5 |
|---|---|
分子式 |
C13H26Al |
分子量 |
209.33 g/mol |
InChI |
InChI=1S/C5H8.2C4H9.Al/c1-4-5(2)3;2*1-4(2)3;/h4H,1-2H2,3H3;2*4H,1H2,2-3H3; |
InChIキー |
CFPNWHYBPRWKLC-UHFFFAOYSA-N |
SMILES |
CC(C)C[Al]CC(C)C.CC(=C)C=C |
正規SMILES |
CC(C)C[Al]CC(C)C.CC(=C)C=C |
Key on ui other cas no. |
70024-64-5 |
物理的記述 |
Liquid |
ピクトグラム |
Flammable; Corrosive; Health Hazard |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[3-(Trifluoromethyl)phenyl]propanamide](/img/structure/B1602372.png)
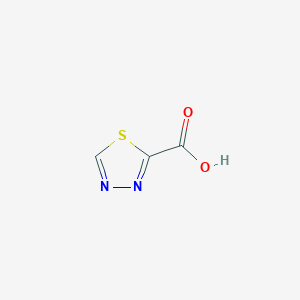
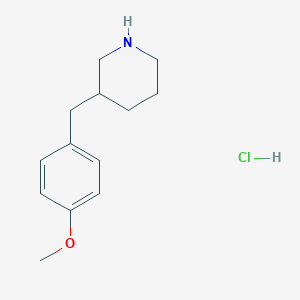
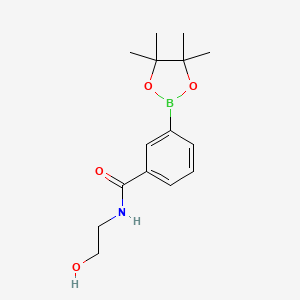
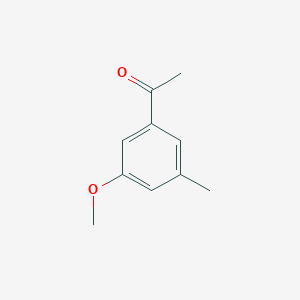
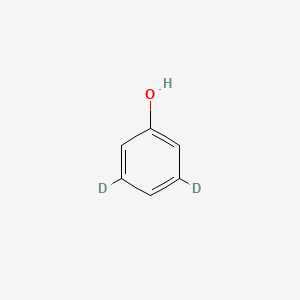
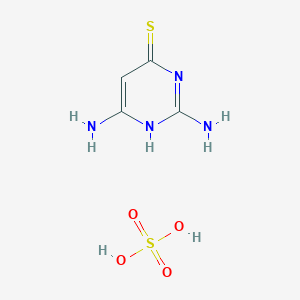
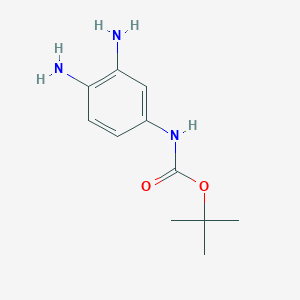
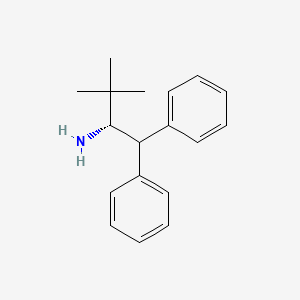
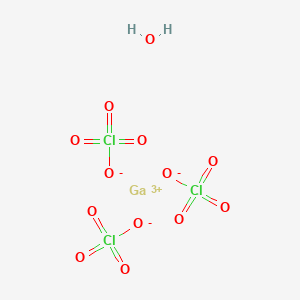
![2-Benzyl 1-tert-butyl (2S,4R)-4-[(4-methylphenyl)methyl]-5-oxopyrrolidine-1,2-dicarboxylate](/img/structure/B1602390.png)
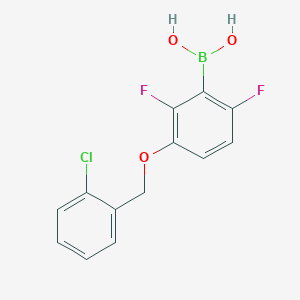
![6-[4-(Methylsulfonyl)phenyl]-2-pyridinecarboxaldehyde](/img/structure/B1602393.png)
